Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate

Description

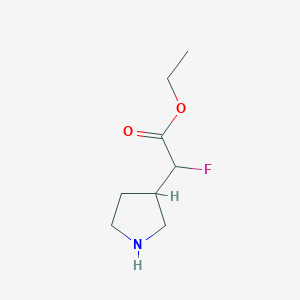

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate (CAS: 90428-04-9; molecular formula: C₈H₁₄FNO₂) is a fluorinated ester featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This compound is widely utilized as a versatile scaffold in medicinal chemistry, particularly for developing small-molecule inhibitors and bioactive intermediates.

Properties

IUPAC Name |

ethyl 2-fluoro-2-pyrrolidin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-2-12-8(11)7(9)6-3-4-10-5-6/h6-7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUDYIXTIYAWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate typically involves the reaction of ethyl acetate with a fluorinating agent in the presence of a pyrrolidine derivative. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs differing in heterocyclic cores, fluorination patterns, and ester groups. Key examples include:

Physicochemical Properties

| Property | Target Compound | Azetidine Analog | Oxetane Derivative | Difluoro-Pyridinyl Ester |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 177.21 | 209.56 | 160.14 | 201.17 |

| Boiling Point (°C) | Not reported | Not reported | Not reported | Not reported |

| Solubility | Moderate in DCM | High (HCl salt) | High in polar solvents | Low (lipophilic) |

| Key Applications | Medicinal scaffolds | Drug intermediates | Metabolic studies | Agrochemicals |

Biological Activity

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure that includes a fluorinated carbon atom adjacent to a pyrrolidine ring. The presence of the fluorine atom significantly influences the compound's biological properties, including its metabolic stability and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as a prodrug, undergoing enzymatic hydrolysis to release the active pyrrolidine derivative. This derivative can modulate the activity of specific receptors or enzymes, leading to therapeutic effects. For instance, similar compounds have shown efficacy in inhibiting sphingomyelinase, an enzyme implicated in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and the ester group can significantly affect the compound's potency and selectivity. For example, the introduction of different substituents on the pyrrolidine ring has been shown to enhance binding affinity to target enzymes .

Table 1: Structure-Activity Relationship Data

| Compound | Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 1 | Base Compound | 300 | nSMase2 Inhibition |

| 2 | Methyl Group | 150 | Enhanced Activity |

| 3 | Ethyl Group | 75 | Increased Selectivity |

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various biological systems:

- Neuroprotective Effects : In vivo studies demonstrated that this compound could reduce amyloid pathology in mouse models of Alzheimer's disease, suggesting potential neuroprotective properties .

- Antibacterial Activity : Preliminary assays indicate that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains, highlighting its potential as an antibacterial agent .

- Fluorine's Role : The incorporation of fluorine into the structure has been shown to enhance metabolic stability and reduce susceptibility to cytochrome P450-mediated metabolism, which is crucial for maintaining drug efficacy in vivo .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer’s Disease Model : A study involving a transgenic mouse model demonstrated that treatment with this compound led to significant improvements in cognitive function and reductions in neuroinflammation.

- Antimicrobial Efficacy : In vitro testing revealed that derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant bacterial strains, indicating strong antibacterial properties .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The ester undergoes hydrolysis under basic or acidic conditions:

-

Alkaline hydrolysis (e.g., LiOH/THF/H₂O) yields 2-fluoro-2-(pyrrolidin-3-yl)acetic acid, a precursor for further functionalization .

-

Acid-catalyzed decarboxylation (e.g., H₂SO₄, Δ) produces fluorinated pyrrolidine derivatives via CO₂ elimination .

Key data :

Nucleophilic Substitution Reactions

The α-fluoro group participates in SN2 reactions with amines, thiols, or alkoxides:

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | 2-(Piperidin-1-yl)-2-(pyrrolidin-3-yl)acetate | K₂CO₃, DMF, 80°C | 73 |

| Sodium methoxide | Methoxy derivative | MeOH, reflux | 68 |

Steric hindrance from the pyrrolidine ring reduces reactivity with bulky nucleophiles .

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

-

Suzuki–Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aromatic groups at the α-position .

-

Buchwald–Hartwig amination forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .

Example :

Reaction with 4-bromoaniline yields 2-(4-aminophenyl)-2-fluoro-2-(pyrrolidin-3-yl)acetate (IC₅₀ = 45.69 μM in anti-fibrosis assays) .

Cyclization and Heterocycle Formation

Intramolecular reactions form fused bicyclic structures:

-

Lactam formation via heating with NH₃/MeOH generates fluorinated pyrrolidinone derivatives .

-

Ring-closing metathesis (Grubbs catalyst) produces fluorinated azabicycles .

Mechanistic insight : The fluorine atom stabilizes transition states through inductive effects, accelerating cyclization rates by 2–3× compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, and how do fluorination strategies influence yield?

- Methodology : Fluorination can be achieved via nucleophilic substitution using fluorinating agents (e.g., KF or Selectfluor) under anhydrous conditions. For α-fluorination of carbonyl groups, triflic acid-mediated reactions in 2,2,2-trifluoroethanol (TFE) at low temperatures (–20°C) have been reported to enhance regioselectivity .

- Key Considerations : Monitor reaction kinetics via HPLC to optimize fluorination efficiency. Avoid prolonged exposure to moisture, as hydrolysis of the ester group may occur.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the fluoroacetate moiety .

- Data Interpretation : Compare experimental results with density functional theory (DFT)-optimized geometries to validate stereoelectronic effects of the fluorine atom.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Wear nitrile gloves, eye protection, and a lab coat. Use fume hoods to avoid inhalation of vapors, as respiratory irritation has been documented in structurally related pyrrolidine derivatives .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols. Avoid aqueous cleanup to prevent ester hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization at the pyrrolidine stereocenter?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Case Study : In analogous compounds, low-temperature (–40°C) reactions with LiHMDS as a base reduced racemization to <5% .

Q. What computational methods are suitable for predicting the reactivity of the fluoroacetate group in nucleophilic environments?

- Methodology : Use Gaussian or ORCA software for DFT calculations. Focus on Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental kinetic data from stopped-flow UV-Vis spectroscopy .

- Contradiction Resolution : If computational predictions conflict with experimental reactivity (e.g., unexpected stability toward amines), re-evaluate solvation models or consider explicit solvent effects in simulations.

Q. How do structural analogs (e.g., ethyl 2-(pyridin-3-yl)acetate) inform SAR studies for this compound?

- Comparative Analysis : Replace the pyrrolidine ring with pyridine to assess changes in bioactivity. For example, pyridine derivatives exhibit reduced metabolic stability but higher solubility in aqueous buffers .

- Data Integration : Cross-reference crystallographic data (e.g., C–F bond lengths) and NMR chemical shifts to correlate structural features with biological activity .

Q. What strategies resolve discrepancies in NMR data caused by fluorine-proton coupling?

- Experimental Design : Acquire ¹⁹F-decoupled ¹H NMR spectra to simplify splitting patterns. For complex coupling (e.g., vicinal F–H interactions), use 2D HSQC or COSY experiments .

- Validation : Compare with literature data for ethyl 2-fluoroacetate derivatives to confirm coupling constants (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.